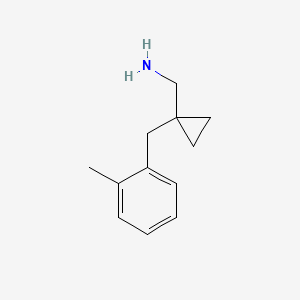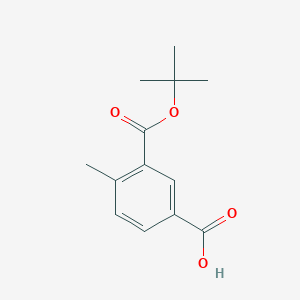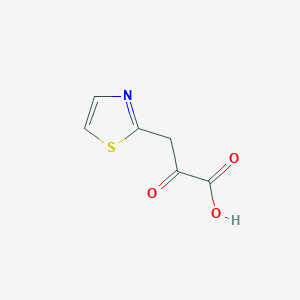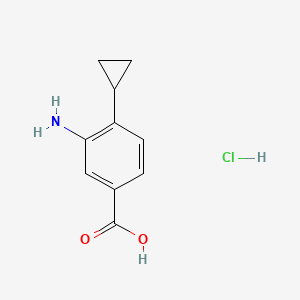
4-(Piperazin-1-ylmethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(piperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It features a benzaldehyde group attached to a piperazine ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(piperazin-1-yl)methyl]benzaldehyde typically involves the reaction of piperazine with benzaldehyde under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 4-[(piperazin-1-yl)methyl]benzaldehyde may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[(piperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(piperazin-1-yl)methyl]benzoic acid.
Reduction: 4-[(piperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(piperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 4-[(piperazin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with a methyl group on the piperazine ring.
4-(4-Methylpiperazino)benzaldehyde: Another derivative with a methyl group on the piperazine ring.
Uniqueness
4-[(piperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, which allow for versatile chemical modifications.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-(piperazin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-12-3-1-11(2-4-12)9-14-7-5-13-6-8-14/h1-4,10,13H,5-9H2 |
Clave InChI |
MASHZAONJZRFTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)




![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)

